molecular formula C13H13NO B072059 3-Benzyloxyaniline CAS No. 1484-26-0

3-Benzyloxyaniline

Cat. No.: B072059
CAS No.: 1484-26-0
M. Wt: 199.25 g/mol
InChI Key: IGPFOKFDBICQMC-UHFFFAOYSA-N
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Safety and Hazards

3-Benzyloxyaniline is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

Relevant Papers One relevant paper titled “Exploring a Benzyloxyaniline Linker Utilizing Ceric Ammonium Nitrate (CAN) as a Cleavage Reagent: Solid-Phase Synthesis of N-Unsubstituted β-Lactams and Secondary Amides” describes a novel benzyloxyaniline linker that uses ceric ammonium nitrate (CAN) as a cleavage reagent .

Comparison with Similar Compounds

Misoprostol is often compared with other prostaglandin analogs and gastrointestinal agents:

    Omeprazole: A proton pump inhibitor used to reduce stomach acid production.

    Sucralfate: A gastrointestinal agent that coats ulcers with a protective film.

    Methylergometrine: Used in combination with misoprostol for medical abortions.

Misoprostol’s uniqueness lies in its dual action on both the gastrointestinal and reproductive systems, making it a versatile compound in medical applications .

Properties

IUPAC Name

3-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPFOKFDBICQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022156
Record name 3-Benzyloxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-26-0
Record name 3-(Benzyloxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Benzyloxyaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyloxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyloxyaniline
Source European Chemicals Agency (ECHA)
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Record name 3-BENZYLOXYANILINE
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Synthesis routes and methods

Procedure details

3-Nitro-phenol was reacted with bromomethyl-benzene according to the procedure from Example 199A substituting bromomethyl-benzene for 1-bromomethyl-3-fluoro-benzene then reduced according to the procedure from Example 199B to provide the title compound.
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Q & A

Q1: What is the significance of 3-Benzyloxyaniline in the synthesis of the investigated isoxazole derivatives?

A1: this compound serves as a crucial building block in the synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives. [] These derivatives are formed by coupling 5-substituted isoxazole-3-carboxylic acids with substituted-3-benzyloxyaniline using coupling agents like DCC/HOBT. [] The inclusion of this compound introduces structural diversity to the final compounds, which is essential for exploring their structure-activity relationships and ultimately identifying potential drug candidates.

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